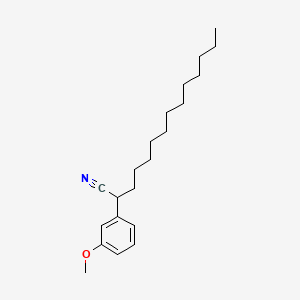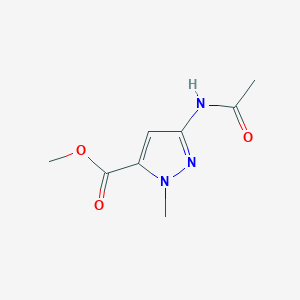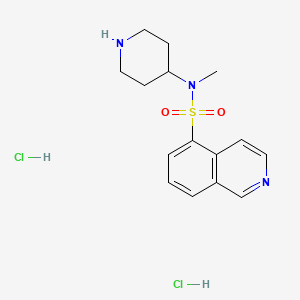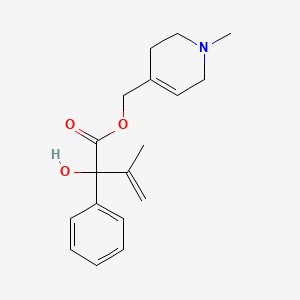
Mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is derived from mandelic acid, which is an aromatic alpha hydroxy acid with a phenyl group attached to the alpha carbon. The addition of the alpha-isopropenyl group and the (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester moiety further enhances its chemical characteristics, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester involves several steps. One common method includes the esterification of mandelic acid with the appropriate alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace functional groups with nucleophiles like halides or amines under appropriate conditions
Aplicaciones Científicas De Investigación
Mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It finds applications in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other esters of mandelic acid and derivatives with different substituents. For example:
Mandelic acid, alpha-isopropyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester: This compound has a similar structure but differs in the position and type of substituents.
Mandelic acid, 3,4-dimethoxy-alpha-isopropenyl-, 1-methyl-4-piperidyl ester: Another derivative with additional methoxy groups, which may alter its chemical and biological properties
These comparisons highlight the uniqueness of mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester in terms of its specific substituents and resulting properties.
Propiedades
Número CAS |
93101-33-8 |
|---|---|
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbut-3-enoate |
InChI |
InChI=1S/C18H23NO3/c1-14(2)18(21,16-7-5-4-6-8-16)17(20)22-13-15-9-11-19(3)12-10-15/h4-9,21H,1,10-13H2,2-3H3 |
Clave InChI |
NUPKLSAGLYZCLB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



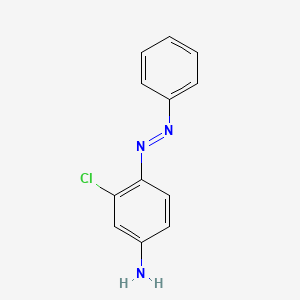
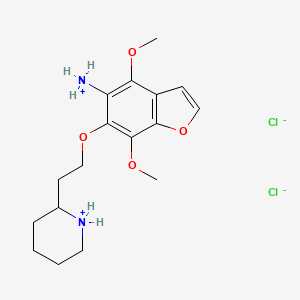
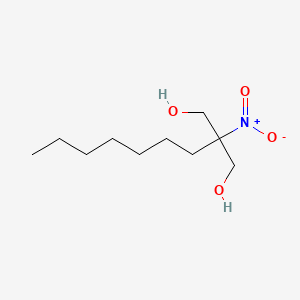
![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
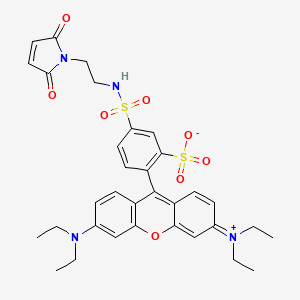
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
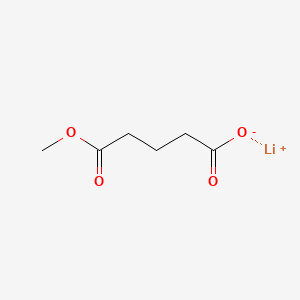
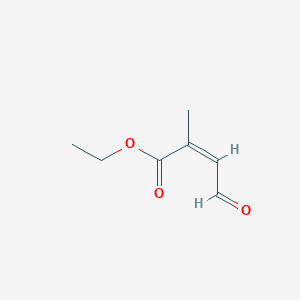
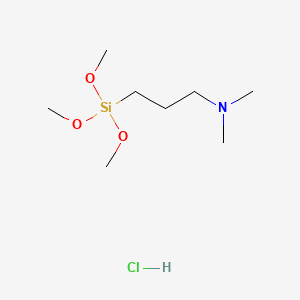
![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
